molecular formula C19H32N4O2 B7036964 [1-[[6-[ethyl(methyl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate

[1-[[6-[ethyl(methyl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate

Cat. No.: B7036964
M. Wt: 348.5 g/mol
InChI Key: PWVSFLHWZBZWPF-UHFFFAOYSA-N
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Description

[1-[[6-[ethyl(methyl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate is a synthetic compound known for its potential applications in various scientific fields. The compound's structure features a piperidine ring linked to a pyridine moiety and a carbamate group, making it a versatile molecule for different types of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[6-[ethyl(methyl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate typically involves a multi-step process:

  • Formation of the pyridine moiety: : Reacting 6-(ethyl(methyl)amino)pyridine with a suitable alkylating agent to introduce the desired substituents.

  • Piperidine formation: : A subsequent step involving the formation of the piperidine ring, which is then coupled with the substituted pyridine derivative.

  • Carbamate linkage: : Finally, the piperidine-pyridine intermediate is reacted with N-propyl isocyanate to form the carbamate linkage, completing the synthesis.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized using continuous flow reactors to ensure consistent yields and minimize reaction times. Key considerations include the purity of starting materials, control of reaction temperatures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

[1-[[6-[ethyl(methyl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate can undergo various types of reactions:

  • Oxidation: : The compound can be oxidized under specific conditions to form oxides, often using agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be carried out using hydride donors such as sodium borohydride or lithium aluminium hydride.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can be performed, depending on the reactivity of the functional groups involved.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Various halogenated solvents and bases for nucleophilic substitution.

Major Products

  • Oxidation may yield corresponding oxides.

  • Reduction may yield amines or alcohols.

  • Substitution reactions can replace functional groups, resulting in a wide range of derivative compounds.

Scientific Research Applications

Chemistry

  • As a building block for synthesizing more complex molecules.

  • Used in catalysis and as a reagent in various organic reactions.

Biology

  • Investigated for its potential bioactivity and interactions with biological systems.

  • Possible use in developing pharmacologically active compounds.

Medicine

  • Potential as a lead compound for drug discovery.

  • Investigated for therapeutic properties in treating specific diseases.

Industry

  • Use in the production of agrochemicals.

  • Applications in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism by which [1-[[6-[ethyl(methyl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [2-(methylamino)pyridin-3-yl]methyl N-propylcarbamate.

  • [1-[6-(dimethylamino)pyridin-3-yl]methyl]piperidin-2-yl]methyl N-butylcarbamate.

Uniqueness

What sets [1-[[6-[ethyl(methyl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate apart is its specific functional groups and their spatial arrangement

There you go—a comprehensive article on this compound

Properties

IUPAC Name

[1-[[6-[ethyl(methyl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O2/c1-4-11-20-19(24)25-15-17-8-6-7-12-23(17)14-16-9-10-18(21-13-16)22(3)5-2/h9-10,13,17H,4-8,11-12,14-15H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVSFLHWZBZWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)OCC1CCCCN1CC2=CN=C(C=C2)N(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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